molecular formula C28H38N2O4 B1214142 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1214142
M. Wt: 466.6 g/mol
InChI Key: AABJQPAMCMMSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
C1=Cc2ccccc2C[NH2+]1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(C(C#N)(CCCC2=[N+](C)Cc3cc(OC)c(OC)cc3C2)C(C)C)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]1[c:2]2[c:3]([cH:4][cH:5][cH:6][cH:7]2)[CH:8]=[CH:9][NH2+:10]1.[CH3:12][O:13][c:14]1[cH:15][c:16]([C:22]([CH2:23][CH2:24][CH2:25][C:26]2=[N+:27]([CH3:40])[CH2:28][c:29]3[cH:30][c:31]([O:38][CH3:39])[c:32]([O:36][CH3:37])[cH:33][c:34]3[CH2:35]2)([C:41]#[N:42])[CH:43]([CH3:44])[CH3:45])[cH:17][cH:18][c:19]1[O:20][CH3:21].[Cl-:11]>>[CH3:12][O:13][c:14]1[cH:15][c:16]([C:22]([CH2:23][CH2:24][CH2:25][CH:26]2[N:27]([CH3:40])[CH2:28][c:29]3[cH:30][c:31]([O:38][CH3:39])[c:32]([O:36][CH3:37])[cH:33][c:34]3[CH2:35]2)([C:41]#[N:42])[CH:43]([CH3:44])[CH3:45])[cH:17][cH:18][c:19]1[O:20][CH3:21]

Inputs

Step One
Name
C1=Cc2ccccc2C[NH2+]1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1=Cc2ccccc2C[NH2+]1
Name
COc1ccc(C(C#N)(CCCC2=[N+](C)Cc3cc(OC)c(OC)cc3C2)C(C)C)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(C(C#N)(CCCC2=[N+](C)Cc3cc(OC)c(OC)cc3C2)C(C)C)cc1OC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cl-]

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(C(C#N)(CCCC2Cc3cc(OC)c(OC)cc3CN2C)C(C)C)cc1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.